Positional Isomer Selectivity: 1-Tosylate vs. 4-Tosylate in TRPM8 Modulator Synthesis
In the synthesis of N-substituted tryptamine-based TRPM8 modulators, the 4-position tosylate isomer (compound 6a in the Bertamino et al. study) was employed to generate compound 14, which showed no significant agonist or antagonist activity in Ca²⁺ fluorometric assays at concentrations up to 50 μM [1]. In contrast, the 1-position tosylate (CAS 19063-23-1) serves as the key intermediate for the chiral (R)-5-methoxy-N-methyl-1-aminomethyltetralin scaffold found in A-80426 and related compounds (Meyer et al. 1997), where the C-1 stereochemistry is critical for dual 5-HT uptake inhibition (IC₅₀ = 3.8 nM for the final amine product) and α₂-adrenoceptor antagonism [2]. The 1-position regiochemistry thus enables access to a pharmacologically validated chiral amine space that the 4-position isomer cannot address.
| Evidence Dimension | Downstream pharmacological activity of final amine products derived from tosylate intermediate |
|---|---|
| Target Compound Data | 1-Position tosylate (CAS 19063-23-1) → chiral (R)-tetralin-1-ylmethylamine scaffold; final compound A-80426 shows 5-HT uptake IC₅₀ = 3.8 nM, α₂ Ki = 6.71 nM |
| Comparator Or Baseline | 4-Position tosylate (compound 6a, Bertamino et al.) → compound 14: no significant TRPM8 agonist or antagonist activity at 0.5, 5, or 50 μM in HEK293 Ca²⁺ assay |
| Quantified Difference | Qualitative: 1-position tosylate enables access to low-nanomolar bioactive amines; 4-position tosylate yields inactive TRPM8 compounds in the same assay system |
| Conditions | Ca²⁺ fluorometric assay (Fluo4-NW) in HEK293 cells expressing mouse TRPM8 channels; radioligand binding for 5-HT uptake and α₂ receptors |
Why This Matters
Procurement of the 1-position tosylate, rather than the 4-position isomer, is essential for medicinal chemistry programs targeting chiral tetralin-based CNS agents, as the 4-position isomer leads to an inactive chemical series.
- [1] Bertamino, A.; Ostacolo, C.; Ambrosino, P.; et al. Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators. J. Med. Chem. 2016, 59 (5), 2179–2191. Scheme 2, compound 14 activity data from Figure 1. View Source
- [2] Meyer, M. D.; Hancock, A. A.; Tietje, K.; et al. Structure–Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α₂-Antagonistic Activities. J. Med. Chem. 1997, 40 (7), 1049–1062. A-80426: IC₅₀ = 3.8 nM (5-HT uptake), Ki = 6.71 nM (α₂). View Source
